

# 4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties

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## Compound of Interest

Compound Name: 4-iodo-1-methyl-1H-pyrazol-3-amine

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An In-depth Technical Guide to **4-iodo-1-methyl-1H-pyrazol-3-amine**

## Introduction

**4-iodo-1-methyl-1H-pyrazol-3-amine** is a substituted pyrazole compound. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry.<sup>[1][2]</sup> Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.<sup>[2][3][4]</sup> This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **4-iodo-1-methyl-1H-pyrazol-3-amine**, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

The fundamental physicochemical properties of **4-iodo-1-methyl-1H-pyrazol-3-amine** are summarized below. While experimental data for properties such as melting and boiling points are not widely published, key identifiers and computed data are available.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> IN <sub>3</sub>	PubChemLite[5]
Molecular Weight	222.96 g/mol	PubChemLite[5]
Monoisotopic Mass	222.96065 Da	PubChemLite[5]
CAS Number	150187-16-9	BLDpharm[6]
IUPAC Name	4-iodo-1-methyl-1H-pyrazol-3-amine	
Canonical SMILES	CN1C=C(C(=N1)N)I	PubChemLite[5]
InChI Key	JBQVNSOBIFKMSX-UHFFFAOYSA-N	PubChemLite[5]
Physical State	Solid (inferred from related compounds)	
Predicted XlogP	0.5	PubChemLite[5]

## Spectroscopic and Analytical Data

Characterization of **4-iodo-1-methyl-1H-pyrazol-3-amine** relies on standard spectroscopic techniques. While specific spectra are proprietary to chemical suppliers, the availability of such data is confirmed.

Data Type	Description	Source
Mass Spectrometry	Predicted m/z values for various adducts are available, such as [M+H] <sup>+</sup> at 223.96793.	PubChemLite[5]
NMR Spectroscopy	<sup>1</sup> H NMR and <sup>13</sup> C NMR data are available from commercial suppliers for identity and purity confirmation.	BLDpharm[6]
Chromatography	HPLC and LC-MS data are used to assess purity.	BLDpharm[6]

## Experimental Protocols

### Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine

A common route for the synthesis of aminopyrazoles involves the reduction of a corresponding nitro-pyrazole precursor. The synthesis of 1-Methyl-1H-pyrazol-3-amine can be achieved from 4-Iodo-1-methyl-3-nitro-1H-pyrazole.[\[7\]](#) This suggests a viable pathway for the target compound.

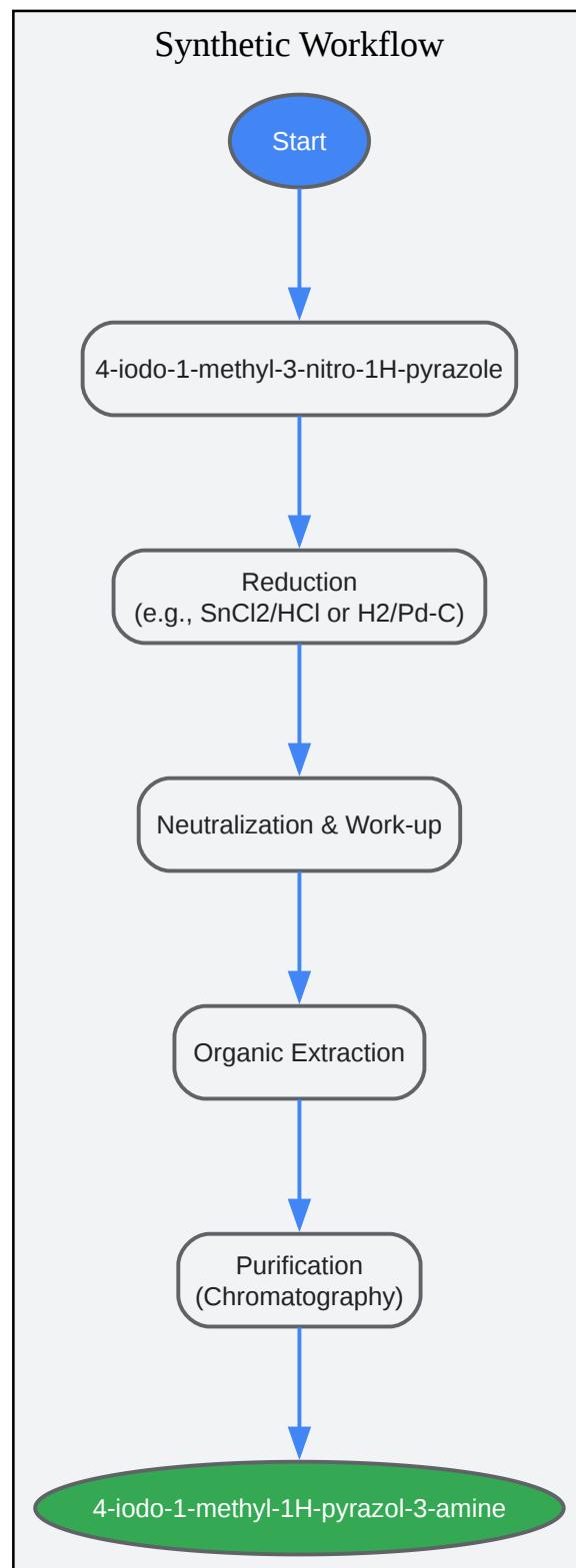
Reaction Scheme:

- Starting Material: 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1)[\[8\]](#)
- Reaction: Reduction of the nitro group (-NO<sub>2</sub>) to an amino group (-NH<sub>2</sub>).
- Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl<sub>2</sub>) in hydrochloric acid (HCl), or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H<sub>2</sub>).

Detailed Protocol (Example using SnCl<sub>2</sub>):

- Dissolution: Dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole in a suitable solvent, such as ethanol or ethyl acetate.
- Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) to the solution.
- Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) or sodium hydroxide (NaOH) until the pH is basic (pH > 8). This will precipitate tin salts.
- Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

- Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-iodo-1-methyl-1H-pyrazol-3-amine** by column chromatography or recrystallization to yield the final product.



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Caption: Synthetic workflow for **4-iodo-1-methyl-1H-pyrazol-3-amine**.

## Reactivity and Safety

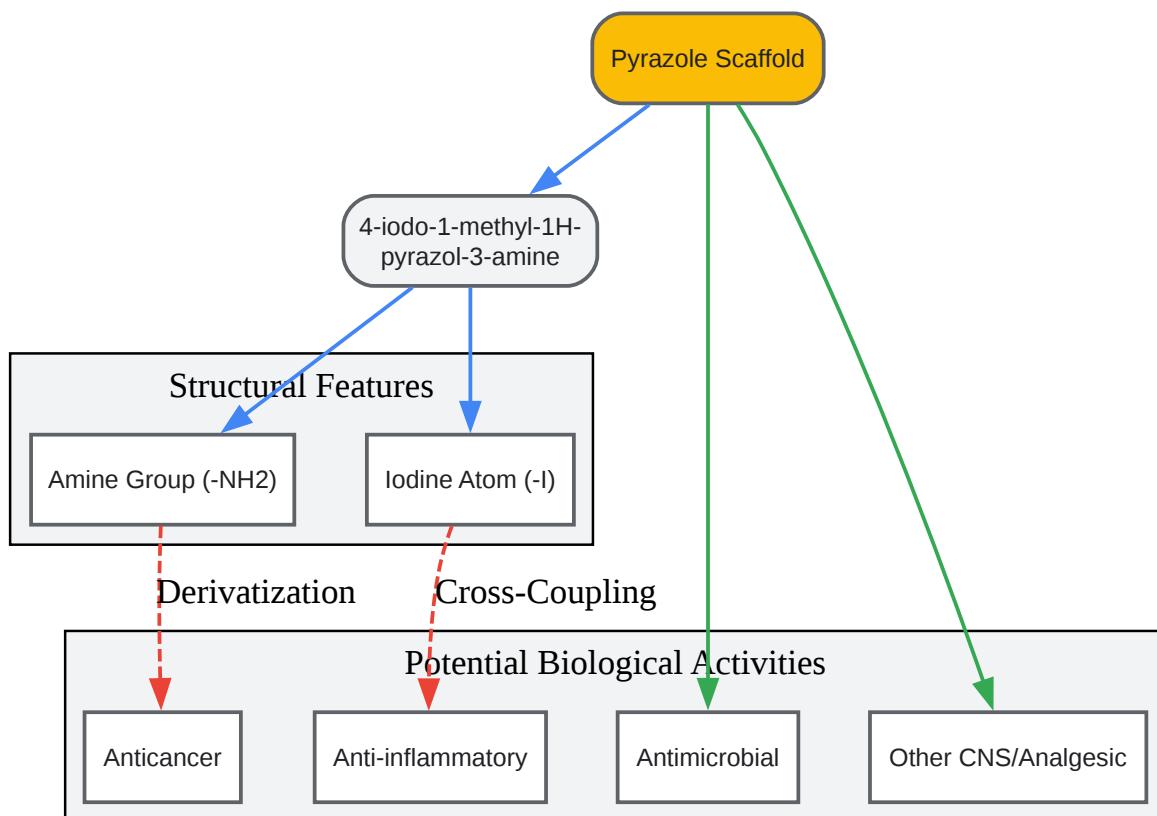
- Reactivity: The amino group on the pyrazole ring can undergo typical reactions of an aromatic amine, such as acylation, alkylation, and diazotization. The iodine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile intermediate for further chemical modifications.[9][10]
- Stability: The compound should be stored in a cool, dry, and well-ventilated place, protected from light.[11]
- Safety: Safety data for the exact compound is not available, but related iodo-pyrazoles are classified as irritants. 1-Methyl-4-iodo-1H-pyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[11][12] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][13] Handling should occur in a well-ventilated area or a chemical fume hood.[11]

## Biological Context and Potential Applications

The pyrazole nucleus is a key structural motif in numerous pharmaceuticals. Its derivatives have been investigated for a wide range of therapeutic applications.

- Anti-inflammatory Activity: Many pyrazole derivatives have shown significant anti-inflammatory properties.[3]
- Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in compounds with demonstrated antibacterial and antifungal effects.
- Anticancer Activity: Certain substituted pyrazoles have been synthesized and evaluated as potential anticancer agents, some acting as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2).[4]

The structure of **4-iodo-1-methyl-1H-pyrazol-3-amine**, featuring both an amine group for further derivatization and an iodine atom for cross-coupling reactions, makes it a valuable building block for creating libraries of novel compounds for drug discovery and screening.



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Caption: Logical relationship of the pyrazole core to potential bio-activities.

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